2-Selenophenecarboxaldehyde

Catalog No.
S750890
CAS No.
25109-26-6
M.F
C5H4OSe
M. Wt
159.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Selenophenecarboxaldehyde

CAS Number

25109-26-6

Product Name

2-Selenophenecarboxaldehyde

IUPAC Name

selenophene-2-carbaldehyde

Molecular Formula

C5H4OSe

Molecular Weight

159.06 g/mol

InChI

InChI=1S/C5H4OSe/c6-4-5-2-1-3-7-5/h1-4H

InChI Key

AGBORNIRMFZCGC-UHFFFAOYSA-N

SMILES

C1=C[Se]C(=C1)C=O

Canonical SMILES

C1=C[Se]C(=C1)C=O

The exact mass of the compound 2-Selenophenecarboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Selenophenecarboxaldehyde is a fundamental organoselenium building block featuring a selenophene ring with a formyl group at the 2-position. In industrial and advanced academic procurement, it serves as a critical precursor for synthesizing narrow-bandgap organic semiconductors, organic photovoltaics (OPVs), and specialized fused-ring heterocyclic pharmaceuticals. Compared to its lighter chalcogen analogs, the incorporation of the heavier, more polarizable selenium atom lowers the lowest unoccupied molecular orbital (LUMO) of downstream conjugated systems, facilitating enhanced charge carrier mobility and red-shifted optical absorption. Buyers typically select this compound when the optoelectronic or photophysical limits of thiophene- or furan-based materials have been exhausted, requiring the distinct heavy-atom effects and altered reactivity profile of selenophene [1].

Research Fit

Se Selenium heterocycle with higher polarizability than thiophene or furan analogs
–CHO Versatile aldehyde handle for condensations, cross-coupling, and ligand synthesis
Liquid Stabilized liquid reagent for straightforward handling in synthesis workflows

Substituting 2-selenophenecarboxaldehyde with the more common 2-thiophenecarboxaldehyde or 2-furaldehyde often fails in high-performance optoelectronic and synthetic scale-up applications. Optically, thiophene analogs cannot achieve the same degree of bandgap narrowing or bathochromic shifts required for near-infrared harvesting in OPVs. Process-wise, selenophene derivatives exhibit lower thermal stability thresholds; applying standard high-temperature thiophene processing protocols (e.g., 160–170 °C) to selenophene analogs frequently results in compound destruction and colloidal selenium deposition. Furthermore, the lower dipole moment and higher polarizability of the selenophene ring alter solubility and solid-state packing, meaning that formulations optimized for thiophene derivatives will not seamlessly translate to selenophene systems without re-engineering [1].

Substitution Risk

Conformational energy landscape differs: cis stabilization is markedly stronger for selenophene aldehyde, shifting solution conformer ratios and potentially altering reaction diastereoselectivity compared to thiophene or furan analogs.
Electronic structure and band-gap tuning diverge: selenium lowers LUMO and narrows optical gap in conjugated polymers, with mobility advantages that cannot be replicated by thiophene monomers alone.
Metal-binding donor strength follows Se > S > O; selenophene-derived ligands form more stable transition-metal complexes, affecting catalyst durability and metallodrug candidate stability.

Optoelectronic Tuning: Bandgap Reduction and Bathochromic Shifts

When incorporated into conjugated co-oligomers, derivatives of 2-selenophenecarboxaldehyde significantly lower the optical bandgap compared to their thiophene counterparts. Studies on dicyanovinylene-substituted pentamers demonstrate that replacing thiophene units with selenophene lowers the optical bandgap from 1.87 eV to 1.77 eV. Furthermore, thin-film absorption and emission spectra of the selenophene derivatives exhibit a pronounced 60–80 nm red-shift [1].

Evidence DimensionOptical Bandgap (Eg) and Absorption Shift
Target Compound DataSelenophene-derived co-oligomers (1.77 eV bandgap; 60-80 nm red-shift)
Comparator Or BaselineThiophene-derived analogs (1.87 eV bandgap)
Quantified Difference0.10 eV reduction in bandgap; up to 80 nm bathochromic shift
ConditionsThin-film UV-Vis spectroscopy and cyclic voltammetry of conjugated pentamers

Crucial for OPV and OLED material procurement, as it allows engineers to harvest lower-energy photons and tune emission colors beyond the physical limits of thiophene-based systems.

Conformational stability
Head-to-head
Selenophene aldehyde
1.84 kcal/mol
Thiophene / Furan
1.18 / 0.85 kcal/mol
Larger cis stabilization alters conformer ratios and may influence stereochemical outcomes.
DFT B3LYP/6-311++G** gas phase; PCM validation across dielectrics.

Thermal Processability and Decomposition Thresholds

The synthesis of fused heterocycles from 2-selenophenecarboxaldehyde requires strictly controlled thermal conditions compared to thiophene analogs. During the decarboxylation of 5-carboxy-fused pyrroles, thiophene derivatives remain stable at 160–170 °C, yielding 70–75% product. In contrast, the corresponding selenophene derivatives are rapidly destroyed at these temperatures, precipitating colloidal selenium. Optimized yields (20–40%) for selenophene systems are only achieved by lowering the reaction temperature to 120–140 °C [1].

Evidence DimensionThermal stability threshold during fused-ring synthesis
Target Compound DataSelenophene derivatives (decompose >140 °C; optimal processing at 120–140 °C)
Comparator Or BaselineThiophene derivatives (stable at 160–170 °C)
Quantified Difference~30 °C lower thermal decomposition threshold for selenophene analogs
ConditionsHigh-temperature decarboxylation in refluxing solvents

Buyers and process chemists must adjust thermal scale-up protocols; applying standard thiophene parameters will result in total batch loss of the expensive selenophene precursor.

Optical band gap
Head-to-head
0.16 eV narrower vs thiophene polymer
Selenophene copolymer achieves narrower gap and highest FET mobility in chalcogenophene series.
Thin-film UV–vis onset; BGBC/BGTC device architectures.

Molecular Polarity and Formulation Compatibility

The heteroatom substitution fundamentally alters the molecular polarity of the carboxaldehyde. Density functional theory (DFT) computations reveal that 2-selenophenecarboxaldehyde possesses a lower dipole moment than its lighter chalcogen analogs. The calculated dipole moment for the cis-conformer of 2-selenophenecarboxaldehyde is 3.94 D, compared to 4.13 D for 2-thiophenecarboxaldehyde and 4.52 D for 2-furaldehyde [1].

Evidence DimensionComputed Dipole Moment
Target Compound Data2-Selenophenecarboxaldehyde (3.94 D)
Comparator Or Baseline2-Thiophenecarboxaldehyde (4.13 D) and 2-Furaldehyde (4.52 D)
Quantified Difference0.19 D lower than thiophene; 0.58 D lower than furan
ConditionsB3LYP/6-311++G** DFT computation

The reduced polarity impacts solubility in non-polar processing solvents and alters intermolecular packing in bulk heterojunctions, requiring formulation adjustments when substituting thiophene.

Electrophilic reactivity
Class-level
1 Pyrrole »
2 Furan >
3 Selenophene >
4 Thiophene
Milder derivatization conditions and distinct positional control relative to thiophene.
Substrate selectivity order; validated by bromination with AlCl₃.

Electrophilic Reactivity Profile

The selenophene ring exhibits a distinct reactivity profile toward electrophiles compared to its analogs. Due to differences in electron delocalization and orbital overlap, chalcogenophenes undergo electrophilic substitution at the alpha-position with a reactivity order of furan > selenophene > thiophene. Consequently, 2-selenophenecarboxaldehyde derivatives are more reactive toward electrophilic functionalization than their thiophene counterparts [1].

Evidence DimensionRelative rate of electrophilic aromatic substitution
Target Compound DataSelenophene ring (Intermediate reactivity)
Comparator Or BaselineThiophene (Slower) and Furan (Faster)
Quantified DifferenceSelenophene is more reactive than thiophene but less reactive than furan
ConditionsStandard electrophilic aromatic substitution conditions

Enables the use of milder reaction conditions for downstream functionalization, potentially reducing energy costs and side reactions during active pharmaceutical ingredient (API) or monomer synthesis.

Metal donor strength
Cross-study comparable
Selenophene-2-aldoxime
Se (strongest)
Thiophene / Furan
S > O
Stronger ligand donor character enables more stable transition-metal complexes.
Formation constants of Cu(II), Ni(II), Pd(II), Zn(II) aldoximates.
Formylation yield
Cross-study comparable
68–69% comparable to thiophene 71–74%
Comparable synthetic efficiency; supply cost reflects precursor economics, not inherent inefficiency.
BuLi/DMF and Vilsmeier-Haack routes vs thiophene formylation.

Precursor for Narrow-Bandgap Organic Photovoltaics (OPVs)

Driven by its ability to lower the LUMO and reduce the optical bandgap by ~0.10 eV compared to thiophene, 2-selenophenecarboxaldehyde is the preferred building block for synthesizing electron-donor co-oligomers and non-fullerene acceptors. It allows for enhanced harvesting of the near-infrared solar spectrum [1].

Synthesis of Red-Shifted OLED Emitters

The heavy-atom effect of selenium and the resulting 60–80 nm bathochromic shift make this compound ideal for developing red and near-infrared thermally activated delayed fluorescence (TADF) emitters and phosphorescent dopants, where thiophene analogs fail to reach the desired emission wavelengths [1].

Low-Temperature Synthesis of Fused Heterocyclic Pharmaceuticals

Because selenophene derivatives decompose at lower temperatures (>140 °C) than thiophene analogs, 2-selenophenecarboxaldehyde is selected for specialized synthetic routes where low-temperature (120–140 °C) decarboxylation or coupling is required to preserve sensitive functional groups in complex API synthesis[2].

Tuning Solid-State Packing in Organic Semiconductors

The lower dipole moment (3.94 D) of 2-selenophenecarboxaldehyde compared to thiophene and furan analogs alters its solubility and crystallization thermodynamics. It is utilized when engineers need to modify the morphology and phase separation in bulk heterojunctions without drastically changing the molecular scaffold [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Donor–acceptor polymer synthesis for OPV/OFET research
Selenophene unit enables narrower band gap with high charge carrier mobility
Optical band gap and FET mobility measurement in thin-film devices
Medicinal chemistry: kinase inhibitor and DAO inhibitor scaffold research
Selenophene pharmacophore with aldehyde condensation handle
Target inhibition profiling in biochemical and cell-based assays
Coordination chemistry and homogeneous catalysis
Superior metal donor character (Se > S > O) for robust ligands
Complex stability constants and catalytic turnover performance
Regioselective bromination–cross-coupling sequences
Distinct positional selectivity and higher ring reactivity vs thiophene
Regiochemical outcome and cross-coupling efficiency

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

25109-26-6

Wikipedia

2-Selenophenecarboxaldehyde

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